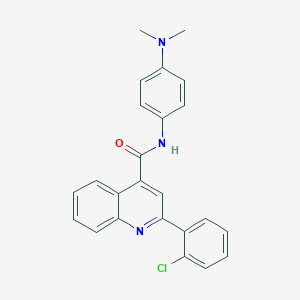
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCPP belongs to the family of piperazine derivatives and has been shown to have an impact on the central nervous system.
Mécanisme D'action
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in an enhancement of their signaling pathways, which may contribute to the therapeutic effects of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine.
Biochemical and physiological effects:
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have an impact on several neurotransmitter systems, including the serotonin and dopamine systems. It has been shown to increase the concentration of these neurotransmitters in the synaptic cleft, leading to an enhancement of their signaling pathways. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has also been shown to have an impact on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to decrease the activity of the HPA axis, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which may make it difficult to study its long-term effects. Additionally, 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its potential use in humans. Another area of interest is the study of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine's impact on other neurotransmitter systems, such as the norepinephrine and glutamate systems. Finally, more research is needed to determine the long-term effects of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine involves the reaction between 3-chloroaniline and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine as a white crystalline solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been widely studied for its potential therapeutic properties. It has been shown to have an impact on the central nervous system, specifically on the serotonin and dopamine systems. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Numéro CAS |
197166-36-2 |
|---|---|
Nom du produit |
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine |
Formule moléculaire |
C17H15Cl3N2O |
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-2-1-3-14(10-12)21-6-8-22(9-7-21)17(23)15-5-4-13(19)11-16(15)20/h1-5,10-11H,6-9H2 |
Clé InChI |
VMKLWYVDWIXNDK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Autres numéros CAS |
197166-36-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)




![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
